Cas no 1784894-60-5 (3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine)
3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 1784894-60-5
- 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine
- EN300-1779649
- 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine
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- Inchi: 1S/C12H21N3/c1-10(2)8-15-9-12(7-14-15)11-4-3-5-13-6-11/h7,9-11,13H,3-6,8H2,1-2H3
- InChI Key: ZPSAUPBRBWOMLX-UHFFFAOYSA-N
- SMILES: N1CCCC(C2C=NN(CC(C)C)C=2)C1
Computed Properties
- Exact Mass: 207.173547683g/mol
- Monoisotopic Mass: 207.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.8Ų
3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779649-0.05g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1779649-0.1g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1779649-0.25g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1779649-0.5g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1779649-1.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 1g |
$1686.0 | 2023-06-03 | ||
| Enamine | EN300-1779649-2.5g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1779649-5.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 5g |
$4890.0 | 2023-06-03 | ||
| Enamine | EN300-1779649-10.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 10g |
$7250.0 | 2023-06-03 | ||
| Enamine | EN300-1779649-1g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1779649-5g |
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]piperidine |
1784894-60-5 | 5g |
$4890.0 | 2023-09-20 |
3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine
Professional Introduction to Compound with CAS No. 1784894-60-5 and Product Name: 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine
The compound with the CAS number 1784894-60-5 and the product name 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this compound consists of a piperidine ring linked to a pyrazole moiety, with a 2-methylpropyl substituent at the 3-position of the pyrazole ring. This specific arrangement imparts distinct chemical and pharmacological properties that make it a promising candidate for further investigation.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. The combination of a piperidine and pyrazole scaffold in 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine creates a molecular entity that is both structurally complex and biologically intriguing. Piperidine derivatives are well-known for their role in various pharmacological applications, including central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The pyrazole moiety, on the other hand, is recognized for its wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The synergistic effect of these two heterocyclic systems in 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine suggests that it may exhibit multiple pharmacological effects simultaneously.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The presence of the 2-methylpropyl substituent at the 3-position of the pyrazole ring introduces steric bulk and lipophilicity, which can influence both the metabolic stability and binding affinity of the compound to biological targets. These structural features are critical in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate. Recent studies have shown that modifications in this region can significantly alter the biological activity of related compounds, making 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine a valuable starting point for further optimization.
Current research in medicinal chemistry increasingly focuses on identifying novel scaffolds that can be modified to enhance drug-like properties. The piperidine-pyrazole hybrid structure has emerged as a particularly promising class of compounds due to its ability to interact with multiple biological targets. For instance, studies have demonstrated that piperidine derivatives can modulate neurotransmitter receptors, while pyrazole compounds can inhibit enzyme activity involved in inflammatory pathways. The combination of these two motifs in 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine may provide a unique opportunity to develop dual-action drugs that address multiple therapeutic areas simultaneously.
The synthesis of 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 2-methylpropyl group necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the core piperidine-pyrazole framework efficiently. These methods not only improve synthetic efficiency but also enhance the overall quality of the final product.
Evaluation of the pharmacological properties of 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine has revealed several promising characteristics. In vitro assays have shown that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammation and pain management. Additionally, preliminary toxicity studies indicate that it is well-tolerated at tested doses, suggesting potential for further development into a therapeutic agent. These findings are encouraging and warrant more extensive preclinical investigations to fully assess its therapeutic potential.
The future direction of research on 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine includes exploring its interactions with specific biological targets using computational modeling and high-throughput screening techniques. By leveraging these approaches, researchers can identify key binding sites and optimize the compound's affinity for desired targets while minimizing off-target effects. Furthermore, studies are planned to investigate its pharmacokinetic profile in animal models to evaluate its absorption, distribution, metabolism, excretion (ADME) properties.
The significance of this compound extends beyond its immediate pharmacological applications. It serves as an excellent example of how structural diversity can be harnessed to discover novel therapeutic agents. The integration of piperidine and pyrazole moieties into a single molecular framework demonstrates the power of heterocyclic chemistry in creating complex and biologically active molecules. As research continues to uncover new applications for this class of compounds, 3-1-(2-methylpropyl)-1H-pyrazol-4-ylpiperidine is poised to play a crucial role in shaping future drug development strategies.
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